2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
2-Chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to the benzamide group, which is substituted with a chlorine atom at position 3.
Properties
IUPAC Name |
2-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c1-12-17(25-19(23-12)13-5-4-6-14(21)11-13)9-10-22-18(24)15-7-2-3-8-16(15)20/h2-8,11H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRVCDIVCOGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 318.84 g/mol
- CAS Number : [Not specified in the sources]
The biological activity of 2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is primarily attributed to its interaction with specific cellular pathways. Preliminary studies suggest that it may function as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
Anticancer Activity
Recent studies have shown that compounds similar to 2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide exhibit significant anticancer properties:
- In vitro Studies : An analog demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects compared to standard treatments like SAHA (IC50 = 17.25 μM) .
- In vivo Studies : In xenograft models, the compound exhibited tumor growth inhibition rates comparable to existing HDAC inhibitors .
Other Biological Activities
Research indicates that thiazole derivatives often exhibit antimicrobial and anti-inflammatory properties. The presence of the thiazole moiety in the structure of 2-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide suggests potential applications beyond oncology.
Case Study 1: HDAC Inhibition
A study focused on the structural analogs of benzamide derivatives reported that specific substitutions on the thiazole ring enhance HDAC inhibitory activity. The compound's structural features were linked to improved selectivity and potency against HDAC3, a target known for its role in cancer cell proliferation .
Case Study 2: Antimicrobial Activity
Thiazole-containing compounds have been evaluated for their antibacterial properties. A related compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications in the phenyl and thiazole rings could lead to novel antimicrobial agents .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Calculated molecular weight based on formula.
Substituent Effects on Bioactivity
- Thiazole Modifications: The 4-methyl-thiazole in the target compound contrasts with the 4-hydroxy-thiazole in compound 4da . Halogenated Benzamides: The 2-chloro substituent in the target compound differs from the 2,4-difluoro substitution in ’s PFOR inhibitor. Fluorine’s electron-withdrawing effects may enhance binding to enzymatic targets compared to chlorine .
Linker and Side Chains :
- The ethyl linker in the target compound provides conformational flexibility, whereas sulfonamide analogs (e.g., ) introduce a rigid sulfonyl group, which may alter target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
